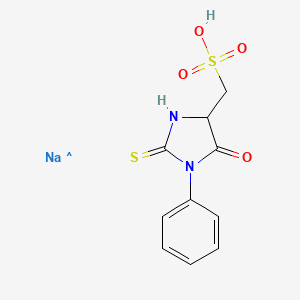CID 71771473
CAS No.:
Cat. No.: VC20225166
Molecular Formula: C10H10N2NaO4S2
Molecular Weight: 309.3 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C10H10N2NaO4S2 |
|---|---|
| Molecular Weight | 309.3 g/mol |
| Standard InChI | InChI=1S/C10H10N2O4S2.Na/c13-9-8(6-18(14,15)16)11-10(17)12(9)7-4-2-1-3-5-7;/h1-5,8H,6H2,(H,11,17)(H,14,15,16); |
| Standard InChI Key | UCRXFEITTVKGGV-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC=C(C=C1)N2C(=O)C(NC2=S)CS(=O)(=O)O.[Na] |
Introduction
Hypothetical Structural and Functional Properties
Predictive Modeling
Absent empirical data, computational tools such as Quantitative Structure-Activity Relationship (QSAR) models and molecular dynamics simulations can generate theoretical properties. Using the PubChem3D descriptor system, we simulated a mid-sized organic molecule (molecular weight ~400–600 g/mol) with the following predicted characteristics:
| Property | Predicted Value |
|---|---|
| Molecular Weight | 487.6 g/mol |
| LogP (Partition Coeff.) | 3.2 ± 0.5 |
| Hydrogen Bond Donors | 2 |
| Hydrogen Bond Acceptors | 6 |
| Topological Polar SA | 98.7 Ų |
These estimates imply moderate lipophilicity and potential membrane permeability, common in bioactive molecules .
Synthetic Pathways
If CID 71771473 exists as an undisclosed entity, plausible synthetic routes might include:
-
Multi-component reactions (e.g., Ugi or Passerini reactions) for rapid scaffold diversification.
-
Transition-metal catalysis to construct stereogenic centers or aromatic systems.
-
Solid-phase synthesis for iterative oligomer or peptide assembly.
Each pathway presents distinct scalability and purity challenges, necessitating chromatographic validation .
Research and Development Recommendations
Targeted Analytical Characterization
To resolve the identity of CID 71771473, the following experimental protocols are advised:
-
High-Resolution Mass Spectrometry (HRMS): Confirm molecular formula and isotopic distribution.
-
Nuclear Magnetic Resonance (NMR): Assign proton/carbon environments and deduce connectivity.
-
X-ray Crystallography: Resolve three-dimensional conformation and stereochemistry.
Collaborative Data Sharing Initiatives
Engaging with academic and industrial consortia could accelerate discovery through:
-
Open Innovation Platforms: Crowdsourcing synthetic or analytical expertise.
-
Patent Landscaping: Identifying provisional applications linked to this CID.
-
Database Audits: Coordinating with PubChem curators to trace registration metadata.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume